molecular formula C14H14N2O3 B14219099 5-Amino-2-(3-methoxyanilino)benzoic acid CAS No. 765288-57-1

5-Amino-2-(3-methoxyanilino)benzoic acid

Cat. No.: B14219099
CAS No.: 765288-57-1
M. Wt: 258.27 g/mol
InChI Key: XAMRGQKPEZRTBF-UHFFFAOYSA-N
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Description

5-Amino-2-(3-methoxyanilino)benzoic acid is a benzoic acid derivative characterized by an amino group at the 5th position and a 3-methoxyanilino substituent at the 2nd position of the benzene ring. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . This compound’s unique substitution pattern may influence its solubility, reactivity, and biological interactions, making it a candidate for applications in drug development or chemical synthesis.

Properties

CAS No.

765288-57-1

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

5-amino-2-(3-methoxyanilino)benzoic acid

InChI

InChI=1S/C14H14N2O3/c1-19-11-4-2-3-10(8-11)16-13-6-5-9(15)7-12(13)14(17)18/h2-8,16H,15H2,1H3,(H,17,18)

InChI Key

XAMRGQKPEZRTBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C=C(C=C2)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(3-methoxyanilino)benzoic acid typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of automated systems for coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

Industry:

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-(3-methoxyanilino)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The methoxy and amino groups play crucial roles in these interactions, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-amino-2-(3-methoxyanilino)benzoic acid with structurally and functionally related benzoic acid derivatives, focusing on physicochemical properties, biological activity, and extraction behavior.

Structural Analogs

Compound Name Key Structural Differences Potential Impact on Properties Reference
5-Amino-2-((pyridine-3-ylmethyl)amino)benzoic acid Pyridine-methylamino group at position 2 Enhanced π-π interactions; altered solubility
3-[[5-(2-methoxyanilino)-2,4-dioxo-thiazolidin-3-yl]methyl]benzoic acid Thiazolidinone ring with methyl linker Increased steric bulk; potential enzyme inhibition
5-Amino-2-[2-(4-fluorophenyl)ethyl]benzoic acid Fluorophenyl-ethyl substituent at position 2 Improved metabolic stability; lipophilicity
5-Amino-2-(3,5-dimethyl-pyrazol-1-yl)benzoic acid Pyrazole ring substituent Tunable hydrogen bonding; antimicrobial potential

Physicochemical Properties

  • Extraction Efficiency: Benzoic acid derivatives with higher lipophilicity (e.g., phenol derivatives) exhibit faster extraction rates in emulsion liquid membranes due to larger distribution coefficients (e.g., $ m{\text{benzoic acid}} > m{\text{acetic acid}} $) . The 3-methoxyanilino group in the target compound may enhance its membrane phase solubility compared to acetic acid but reduce it relative to non-polar analogs like phenol.

Key Research Findings

  • Extraction Dynamics: Benzoic acid derivatives with aromatic substituents (e.g., methoxyanilino) are extracted more efficiently than aliphatic analogs (e.g., acetic acid) but slower than phenol due to intermediate $ m $ values .
  • Toxicity Prediction: The cross-factor $ J^B = 0J^A \times 1J^A $ in QSTR models correlates strongly with LD$_{50}$, suggesting that substituent electronic effects in this compound could be modeled for toxicity prediction .
  • Biological Relevance : Mutants in ABC transporters show altered exudation of benzoic acid derivatives, implying that the target compound’s transport may depend on specific membrane proteins .

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